molecular formula C20H21N3O B2601844 N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide CAS No. 1797349-25-7

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B2601844
CAS No.: 1797349-25-7
M. Wt: 319.408
InChI Key: BRYDBLNDXKZNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features both indole and pyrrolidine moieties. Indole derivatives are known for their significant biological activities, while pyrrolidine derivatives are versatile scaffolds in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the pyrrolidine group.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. Reaction conditions often involve the use of solvents like toluene and specific temperatures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further modified to introduce the pyrrolidine moiety .

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(18-14-21-19-11-5-4-10-17(18)19)22-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16,21H,6,9,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYDBLNDXKZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.